![molecular formula C14H13Br2NO2 B2576934 2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol CAS No. 477871-71-9](/img/structure/B2576934.png)
2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” is a chemical compound with the molecular formula C14H13Br2NO2 . It is used in the preparation of glycopeptides and targeted bifunctional degraders .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” consists of 14 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” include a molecular weight of 387.07 .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs) are widely utilized across various industries to prevent oxidative damage and extend product shelf life. Research has delved into their environmental presence, human exposure, and potential toxicity, revealing their detection in different matrices like indoor dust, outdoor air particulates, sea sediment, and river water. Some SPAs have been associated with liver toxicity, endocrine disruption, and carcinogenic effects. The study by Liu and Mabury (2020) highlights the need for developing novel SPAs with reduced toxicity and environmental persistence to mitigate pollution risks (Liu & Mabury, 2020).
Brominated Phenols in the Environment
Brominated phenols, such as 2,4,6-Tribromophenol, have been studied for their environmental concentrations, toxicology, and fate. These compounds, used in flame retardants and pesticides, are ubiquitous due to their varied sources. Koch and Sures (2018) emphasize the importance of understanding their toxicokinetics, toxicodynamics, and environmental behavior, suggesting that future studies should focus on new flame retardants degrading into brominated phenols (Koch & Sures, 2018).
Lignin Acidolysis and Chemical Analysis
The study of lignin model compounds under acidolysis conditions provides insights into the chemical processes involving compounds like "2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol". Yokoyama (2015) discusses the significance of the γ-hydroxymethyl group in the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, indicating diverse pathways and suggesting further exploration into novel mechanisms (Yokoyama, 2015).
Atmospheric Reactivity of Methoxyphenols
The atmospheric reactivity of methoxyphenols, emitted from biomass burning and used as tracers, is critical in understanding environmental pollution and secondary organic aerosol (SOA) formation. Liu, Chen, and Chen (2022) provide an extensive review of their reactions in different phases and suggest assessing the ecotoxicity of their degradation products to better understand their impact on air quality (Liu, Chen, & Chen, 2022).
Tetrabromobisphenol A Degradation
The transformation and degradation of tetrabromobisphenol A (TBBPA) and its derivatives, including processes such as pyrolysis, photolysis, and biotransformation, are crucial for remediation efforts. Liu et al. (2018) reviewed the metabolic mechanisms and identified over 100 degradation products, suggesting pathways like debromination and β-scission. This comprehensive overview underlines the importance of understanding the environmental behaviors and health risks of such brominated flame retardants (Liu et al., 2018).
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[(2-methoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2/c1-19-13-5-3-2-4-12(13)17-8-9-6-10(15)7-11(16)14(9)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSCWEDONORGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

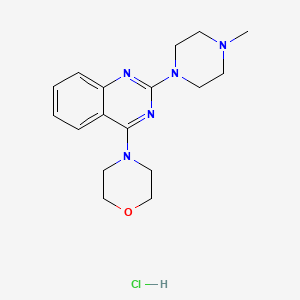
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)

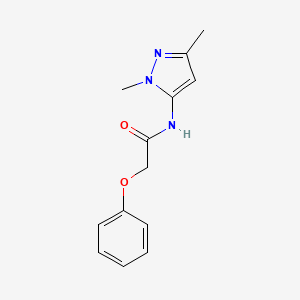
![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)
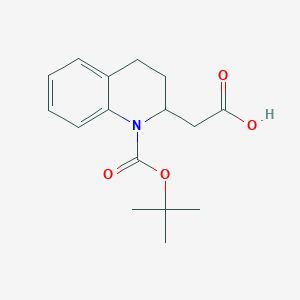
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)
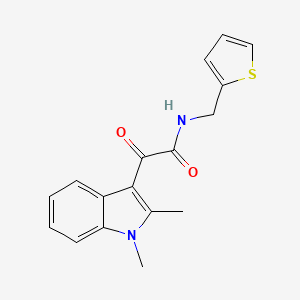
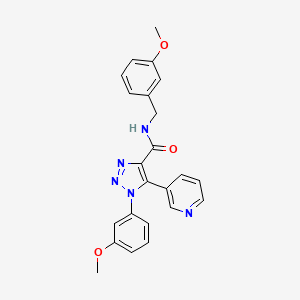
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
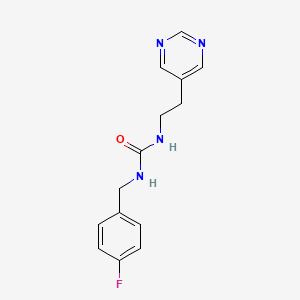
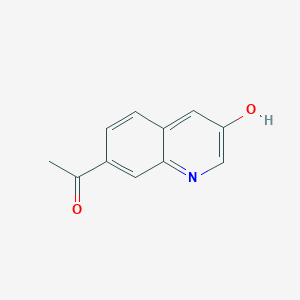
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2576871.png)
![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)